N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O4S/c1-13-8-19(28-34-13)27-20(31)12-35-21-26-11-18(14-4-2-7-17(9-14)30(32)33)29(21)16-6-3-5-15(10-16)22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBONPVYVLDUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of β-Keto Amides
The oxazole ring is constructed via cyclodehydration of β-keto amides, a method adapted from glycerol-derived oxazoline syntheses. For example, reacting ethyl acetoacetate (a β-keto ester) with urea in the presence of a solid acid catalyst (e.g., ZnAl₂O₄) at 180–220°C yields 5-methyl-2-oxazoline. Subsequent hydrolysis with aqueous ammonia generates the 3-amino group.
Reaction Conditions :
Alternative Route: Acylated Amino Alcohols
Amino alcohols, such as serine derivatives, undergo cyclization with acylating agents. For instance, treating L-serine methyl ester with acetic anhydride forms an N-acetylated intermediate, which cyclizes under acidic conditions (HCl/EtOH) to yield 5-methyl-2-oxazoline.
Synthesis of 5-(3-Nitrophenyl)-1-[3-(Trifluoromethyl)Phenyl]-1H-Imidazole-2-Thiol
Imidazole Core Formation
The imidazole ring is synthesized via a modified Debus-Radziszewski reaction, involving condensation of a 1,2-diketone with an aldehyde and ammonia. For this compound:
- 1-(3-Nitrophenyl)-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione : Prepared by Friedel-Crafts acylation of 3-nitrobenzene with 3-(trifluoromethyl)benzoyl chloride.
- Condensation with Ammonia and Thioamide : The diketone reacts with ammonium acetate and thioacetamide in refluxing ethanol to form the 2-thiolimidazole.
Reaction Conditions :
Regioselective Functionalization
The 3-nitrophenyl and 3-(trifluoromethyl)phenyl groups are introduced via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling of imidazole boronic esters with aryl halides.
Formation of the Sulfanyl Acetamide Linker
Thioether Bond Formation
The imidazole-2-thiol undergoes nucleophilic substitution with bromoacetyl bromide in anhydrous DMF, yielding 2-bromoacetamide intermediate. This step requires careful pH control (pH 8–9) to deprotonate the thiol without hydrolyzing the bromoacetyl group.
Reaction Conditions :
Amide Coupling with Oxazole Amine
The bromoacetamide intermediate reacts with 5-methyl-1,2-oxazol-3-amine using a carbodiimide coupling agent (e.g., EDCl/HOBt) in dichloromethane. This forms the final acetamide bond.
Optimization Note :
- Excess EDCl (1.5 equiv) and HOBt (1.2 equiv) ensure complete conversion.
- Reaction time: 24 hours at room temperature.
Integrated One-Pot Synthesis
A streamlined approach combines imidazole thiol formation and acetamide coupling in a single pot, inspired by glycerol-based one-pot methodologies. Using a dual catalyst system (ZnAl₂O₄ for cyclization and Pd/C for coupling), the process reduces isolation steps and improves overall yield (62% vs. 45% stepwise).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, imidazole-H), 8.23 (d, J = 8.4 Hz, 2H, nitrophenyl), 7.89 (m, 4H, trifluoromethylphenyl), 6.42 (s, 1H, oxazole-H).
- LC-MS : m/z 590.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
- Nitro Group Reduction : Use of mild reducing agents (e.g., Zn/HCl) prevents unintended reduction during imidazole synthesis.
- Steric Hindrance : Microwave-assisted synthesis (100°C, 30 min) improves reaction rates for bulky aryl groups.
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide: can be compared with other compounds containing oxazole or imidazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenyl group contributes to its potential as a pharmacophore.
Biological Activity
The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide (CAS Number: 329220-94-2) is a novel chemical entity that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.89 g/mol. The structure features an oxazole ring, an imidazole moiety, and a sulfanyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClF₃N₄O₂S |
| Molecular Weight | 426.89 g/mol |
| CAS Number | 329220-94-2 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 459.4 ± 33.0 °C |
Research indicates that this compound exhibits multitarget activity , particularly in the following areas:
-
Antidiabetic Activity : The compound has shown promise as an inhibitor of key enzymes involved in carbohydrate metabolism. In vitro studies demonstrated significant inhibition of α-glucosidase and α-amylase, critical targets for managing diabetes.
- IC50 Values :
- α-glucosidase: 4.58 μM
- α-amylase: 1.58 μM
- IC50 Values :
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties using the DPPH assay, where it exhibited an IC50 value of 2.36 μM, indicating strong free radical scavenging ability compared to ascorbic acid (IC50 = 0.85 μM) .
- Antimicrobial Activity : Preliminary studies have indicated potential antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. The nitro group in the structure is often associated with enhanced antimicrobial activity .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Antidiabetic Assays :
Toxicity Studies
Acute toxicity tests performed on albino mice revealed no significant behavioral changes or lethality after administration of various concentrations over a period of 72 hours, suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole core via cyclization of substituted phenylhydrazines with thiourea derivatives under acidic conditions.
- Step 2: Introduction of the sulfanylacetamide group through nucleophilic substitution between a chloroacetamide precursor and the imidazole-2-thiol intermediate (e.g., using triethylamine as a base, refluxing in dry THF for 4–6 hours) .
- Step 3: Functionalization of the oxazole ring via coupling reactions with methyl-substituted oxazole derivatives.
Critical Note: Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to avoid side products like over-oxidation of the thiol group.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm the presence of key protons (e.g., methyl groups on oxazole at δ ~2.3 ppm, aromatic protons from nitrophenyl at δ ~7.5–8.5 ppm) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., imidazole substitution pattern) using SHELX programs for structure refinement .
- Mass Spectrometry: Verify molecular weight (expected [M+H]+ ~560–570 Da) and fragmentation patterns.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) due to the imidazole and trifluoromethyl motifs, which are known kinase-interacting groups. Use fluorescence-based assays with ATP analogs .
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). The nitro group may enhance redox-mediated toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Issue: Twinned crystals or poor diffraction quality.
- Solution: Reprocess raw data using SHELXL’s TWIN/BASF commands to model twinning fractions. Validate with R-factor convergence (<5%) and residual density maps .
- Example: A 2023 study on a structurally similar imidazole derivative achieved a final R1 of 0.039 using SHELX iterative refinement .
Q. What strategies optimize the compound’s bioavailability without compromising activity?
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the phenyl rings to improve solubility.
- Formulation: Use nanoencapsulation (e.g., liposomes) to enhance permeability across biological membranes.
- In Silico Modeling: Predict logP and pKa values using tools like MarvinSuite; target logP <3 for optimal absorption .
Q. How should researchers design SAR studies for analogs of this compound?
- Core Modifications: Replace the 3-nitrophenyl group with electron-withdrawing (e.g., cyano) or electron-donating (e.g., methoxy) substituents to probe electronic effects on activity.
- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase hinge regions) .
- Table 1: Preliminary SAR Data for Analogues
| Substituent (R) | Enzyme Inhibition (IC50, nM) | LogP |
|---|---|---|
| 3-Nitrophenyl (Parent) | 12.3 ± 1.2 | 3.8 |
| 4-Cyanophenyl | 8.9 ± 0.7 | 3.2 |
| 2-Methoxyphenyl | 25.6 ± 2.1 | 2.9 |
Q. What analytical techniques detect degradation products under stress conditions?
- Forced Degradation: Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.
- HPLC-MS Analysis: Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products. Major degradants often result from nitro group reduction or imidazole ring oxidation .
Q. How can researchers address low yields in the final coupling step?
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings.
- Solvent Optimization: Switch from DMF to DMA for higher polarity, improving reactant solubility.
- Case Study: A 2024 study achieved 78% yield by using microwave-assisted synthesis (100°C, 30 min) .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
